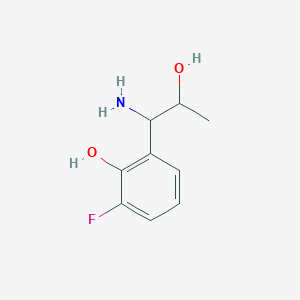
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and an isopropyl group, attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester or diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an isopropyl group and an amino group through substitution reactions.
Coupling with benzonitrile: The functionalized pyrazole is then coupled with a benzonitrile derivative using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used under various conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific therapeutic application being investigated.
類似化合物との比較
Similar Compounds
- 5-amino-3-isopropyl-1H-pyrazole
- 2-methylbenzonitrile
- 5-(3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile
Uniqueness
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile is unique due to the specific substitution pattern on the pyrazole ring and the presence of both an amino group and a nitrile group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C14H16N4 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
5-(5-amino-3-propan-2-ylpyrazol-1-yl)-2-methylbenzonitrile |
InChI |
InChI=1S/C14H16N4/c1-9(2)13-7-14(16)18(17-13)12-5-4-10(3)11(6-12)8-15/h4-7,9H,16H2,1-3H3 |
InChIキー |
SNBUESVDYDPIDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)C)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


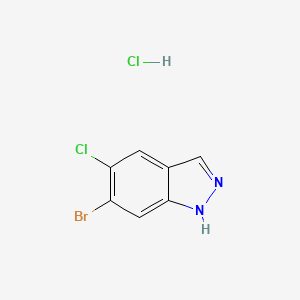
![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
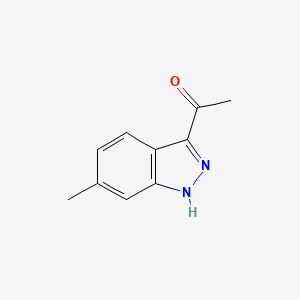
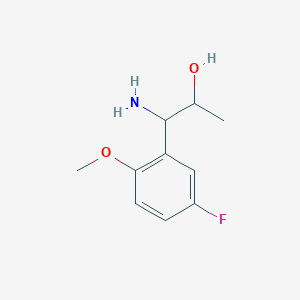
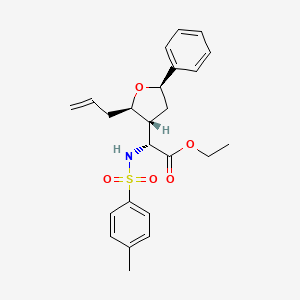
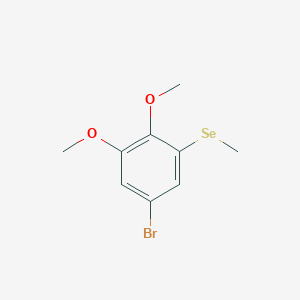
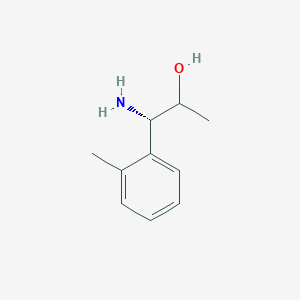
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)
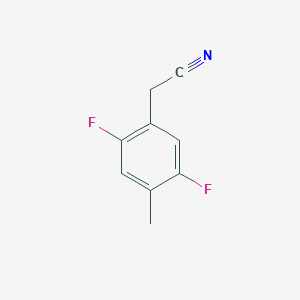

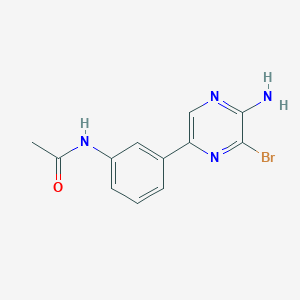

![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
